molecular formula C14H17NO2 B2985887 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196077-68-4

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2985887
CAS No.: 2196077-68-4
M. Wt: 231.295
InChI Key: HPQUGEYSDYDSRW-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxyphenyl group and a propenone (enone) moiety. This structure combines electron-rich aromatic systems (methoxyphenyl) with a conjugated α,β-unsaturated ketone, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-14(16)15-10-6-8-12(15)11-7-4-5-9-13(11)17-2/h3-5,7,9,12H,1,6,8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQUGEYSDYDSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpyrrolidine with propenone derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide as a solvent and N,N-diisopropylethylamine as a base, with the reaction being carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the methoxyphenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Electronic Effects

  • Enone vs. In contrast, saturated ketones (e.g., 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one) exhibit reduced reactivity .
  • Methoxy Substitutents : The 2-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the aromatic system. Analogs with multiple methoxy groups (e.g., Compound 52) show amplified electronic effects but increased steric demands .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Backbone Substituents Molecular Weight Key Properties Reference
Target Compound Prop-2-en-1-one 2-(2-Methoxyphenyl)pyrrolidine 231.3 (C₁₄H₁₇NO₂) Hypothetical: Conjugated enone -
Compound 52 () Prop-2-en-1-one 3,4,5-Trimethoxyphenyl, 4-Methoxyphenyl 409.5 (C₂₄H₂₇NO₅) Synthetic intermediate, high polarity
4-Chloro-α-PVP () Propan-1-one 4-Chlorophenyl, pyrrolidine 267.8 (C₁₅H₁₈ClNO) Stimulant activity
S-3 () Prop-2-en-1-one 5-Bromo-4-methoxy, 2-methoxyphenyl 453.3 (C₂₄H₂₀BrNO₃) Bromine enhances lipophilicity

Table 2. Crystallographic Data for Selected Analogs

Compound Name Space Group R Factor Key Crystallographic Features Reference
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one P2₁/c 0.063 Stable packing, mean σ(C–C) = 0.004 Å
(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone P2₁/n 0.038 Planar enone, dihedral angle = 8.7°

Biological Activity

1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one, a compound belonging to the chalcone family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO2C_{14}H_{17}NO_2. The compound features a pyrrolidine ring linked to a methoxyphenyl group through a prop-2-en-1-one moiety. Its structure can be represented as follows:

InChI InChI 1S C14H17NO2 c1 3 14 16 15 9 8 11 10 15 12 6 4 5 7 13 12 17 2 h3 7 11H 1 8 10H2 2H3\text{InChI }\text{InChI 1S C14H17NO2 c1 3 14 16 15 9 8 11 10 15 12 6 4 5 7 13 12 17 2 h3 7 11H 1 8 10H2 2H3}

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity . In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

In cancer research, this compound has demonstrated anticancer effects . Cell viability assays indicated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating its potency in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Cyclooxygenase Enzymes: The compound inhibits COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.
  • NF-kB Pathway: It modulates the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.

Pathways Affected:
The inhibition of these targets results in:

  • Decreased cell proliferation.
  • Induction of apoptosis through caspase activation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound. The results indicated that this compound had superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .

CompoundMIC (µg/mL)Activity
This compound64Effective
Ampicillin128Moderate
Ciprofloxacin256Poor

Case Study 2: Anti-inflammatory Potential

In an experimental model of arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one and structurally related enones?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones (enones). For example, analogous compounds like 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one were synthesized via condensation between substituted acetophenones and aldehydes under basic conditions . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Post-synthesis purification typically involves column chromatography and recrystallization, as demonstrated in the isolation of similar enones with yields up to 58.98% .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (SHELX system) provides definitive structural confirmation. For instance, studies on compounds such as (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one resolved bond lengths, angles, and torsion angles with high precision (R factor = 0.055) . SHELXL refinement protocols, including anisotropic displacement parameters and hydrogen bonding analysis, are essential for validating stereochemistry and intermolecular interactions .

Q. What spectroscopic techniques are used for preliminary characterization?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1639 cm⁻¹, aromatic C-H at ~3037 cm⁻¹) .
  • NMR spectroscopy : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, pyrrolidine protons at δ ~1.5–3.0 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 453.3 for a brominated analog) .

Advanced Research Questions

Q. What role do substituents on the methoxyphenyl group play in modulating biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to targets like Nrf2 by stabilizing π-π interactions. For example, (E)-1-(2-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one acts as an Nrf2 activator due to the methoxy group's electron-donating effect, which facilitates interactions with hydrophobic pockets in target proteins . Conversely, halogen substituents (e.g., bromine) may alter solubility and steric hindrance, impacting bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural polymorphisms. For example, crystallographic studies on (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one revealed that minor conformational changes (e.g., dihedral angles) significantly alter binding affinity . Cross-validation using multiple techniques (e.g., SCXRD, molecular docking) and standardized assay protocols is recommended .

Q. What advanced spectroscopic techniques are recommended for analyzing conformational dynamics?

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity of substituents .
  • Variable-temperature NMR : Detects rotational barriers in the pyrrolidine ring .
  • Time-resolved fluorescence : Probes solvent-dependent excited-state behavior in enones .

Q. How does the compound interact with TEAD proteins based on structural insights?

Covalent inhibitors like MYF-01-37 target cysteine residues (e.g., Cys380 in TEAD) via Michael addition. The pyrrolidine moiety in this compound may adopt a similar mechanism, forming reversible adducts with nucleophilic residues. Structural analogs resolved via SCXRD show that substituent orientation (e.g., methoxy vs. trifluoromethyl) dictates binding specificity .

Q. What computational methods predict binding modes with targets like Nrf2?

  • Molecular docking (AutoDock, Glide) : Screens pose libraries to identify optimal binding conformations .
  • Molecular dynamics (MD) simulations : Assesses stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
  • Quantum mechanical calculations (DFT) : Evaluates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. Methodological Notes

  • Crystallographic refinement : Use SHELXL for high-resolution data (R factor < 0.05) and TWIN/BASF commands for twinned crystals .
  • Synthetic optimization : Employ microwave-assisted synthesis to reduce reaction times for Claisen-Schmidt condensations .
  • Data contradiction mitigation : Compare Hirshfeld surface analysis (CrystalExplorer) across polymorphs to identify critical intermolecular interactions .

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